N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide
Description
N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound that features a piperidine ring and an isochromene moiety
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19-10-5-7-14(12-19)18-17(20)16-15-8-4-3-6-13(15)9-11-21-16/h3-4,6,8,14,16H,2,5,7,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXLUHQZBDOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2C3=CC=CC=C3CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Isochromene Synthesis: The isochromene moiety can be prepared via cyclization reactions of ortho-alkynylbenzaldehydes or through the reduction of isochromene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isochromene moiety or reduce any double bonds present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the isochromene moiety could modulate enzyme activity or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide: can be compared with other piperidine derivatives such as piperidine-4-carboxamide and piperidine-3-carboxamide.
Isochromene derivatives: Compounds like 3,4-dihydro-1H-isochromene-1-carboxylic acid and its esters.
Uniqueness
The uniqueness of this compound lies in its dual structural features, combining the pharmacologically active piperidine ring with the versatile isochromene moiety. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds .
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